molecular formula C6H12N2O B13508712 8-Oxa-2,5-diazaspiro[3.5]nonane

8-Oxa-2,5-diazaspiro[3.5]nonane

Cat. No.: B13508712
M. Wt: 128.17 g/mol
InChI Key: AIBHHVNTFPLCJB-UHFFFAOYSA-N
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Description

8-Oxa-2,5-diazaspiro[3.5]nonane is a spirocyclic compound characterized by its unique structure, which includes an oxygen atom and two nitrogen atoms within a nonane ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 8-Oxa-2,5-diazaspiro[3.5]nonane typically involves the reaction of commercially available reagents. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often involve alkylation and heterocyclization processes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

8-Oxa-2,5-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly with halogenated compounds.

Common reagents used in these reactions include lithium aluminum hydride for reductions and various halogenated compounds for substitutions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Oxa-2,5-diazaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxa-2,5-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s effects are mediated through its binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

8-Oxa-2,5-diazaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-oxa-2,5-diazaspiro[3.5]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-9-5-6(8-1)3-7-4-6/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBHHVNTFPLCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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